![molecular formula C13H9FO2 B6377535 6-(3-Fluorophenyl)-2-formylphenol, 95% CAS No. 1258634-92-2](/img/structure/B6377535.png)
6-(3-Fluorophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluorophenyl)-2-formylphenol, 95% (6-F2FP) is a phenolic compound with a wide range of applications in scientific research. It is used in organic synthesis and as a chemical intermediate in the production of various organic compounds. Its unique properties make it an ideal choice for many laboratory experiments and applications. In
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-formylphenol, 95% is not clearly understood. However, it is believed to act as a competitive inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. It is also believed to inhibit the activity of certain transporters, which can affect the absorption and distribution of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluorophenyl)-2-formylphenol, 95% are not well understood. However, it is believed to have an inhibitory effect on certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it is believed to have an inhibitory effect on certain transporters, which can affect the absorption and distribution of drugs and other compounds.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(3-Fluorophenyl)-2-formylphenol, 95% in laboratory experiments is its ease of synthesis. It can be synthesized in a two-step process with a purity of 95%. Additionally, it is a relatively non-toxic compound, making it safe to handle in the lab. However, one of the main limitations of using 6-(3-Fluorophenyl)-2-formylphenol, 95% is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for 6-(3-Fluorophenyl)-2-formylphenol, 95% research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in drug development and other areas of scientific research. Additionally, research could be conducted to investigate its potential uses as a fluorescent probe. Finally, research could be conducted to explore its potential uses in the synthesis of other organic compounds.
Synthesis Methods
6-(3-Fluorophenyl)-2-formylphenol, 95% can be synthesized by a simple two-step process. The first step involves the reaction of 3-fluorobenzaldehyde with formic acid in the presence of a base catalyst. This reaction yields 6-(3-fluorophenyl)-2-formylphenol. The second step involves the purification of the product via recrystallization. The product obtained is a white crystalline solid with a purity of 95%.
Scientific Research Applications
6-(3-Fluorophenyl)-2-formylphenol, 95% is widely used in scientific research as a chemical intermediate in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. Additionally, 6-(3-Fluorophenyl)-2-formylphenol, 95% is used in the synthesis of fluorescent probes, which are used to detect biological molecules such as proteins and nucleic acids. It is also used to study the mechanism of action of various drugs, such as anticonvulsants and antipsychotics.
properties
IUPAC Name |
3-(3-fluorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-15)13(12)16/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDCOXHLECSHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685038 |
Source
|
Record name | 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-2-formylphenol | |
CAS RN |
1258634-92-2 |
Source
|
Record name | 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.